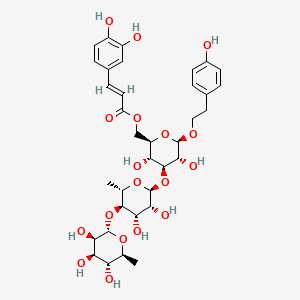Ligupurpuroside D
CAS No.:
Cat. No.: VC16027529
Molecular Formula: C35H46O18
Molecular Weight: 754.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H46O18 |
|---|---|
| Molecular Weight | 754.7 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
| Standard InChI Key | ZFHXYODOBLFJFA-OJTSUPNQSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)C)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Ligupurpuroside D belongs to the phenylethanoid glycoside class, featuring a core structure of a phenylethyl alcohol derivative conjugated to oligosaccharide units. Its molecular formula distinguishes it from closely related compounds like Ligupurpuroside B (), which lacks one oxygen atom . The sugar moiety comprises 6-deoxy-α-L-mannopyranosyl and β-D-glucopyranosyl residues linked via (1→4) and (1→3) glycosidic bonds, respectively. A caffeoyl group esterified to the glucose unit enhances its polarity and reactivity .
Table 1: Comparative Structural Features of Ligupurpuroside D and Analogs
| Property | Ligupurpuroside D | Ligupurpuroside B |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 778.73 | 738.70 |
| Sugar Units | 6-deoxy-α-L-mannose, β-D-glucose | 6-deoxy-α-L-mannose, β-D-glucose |
| Esterification | Caffeoyl group | Coumaroyl group |
| Primary Source | Ligustrum robustum | Ligustrum robustum |
The stereochemical arrangement of hydroxyl groups and glycosidic linkages critically influences its solubility in polar solvents like water and methanol, as well as its stability under physiological pH conditions .
Biosynthetic Pathways and Natural Occurrence
Plant Sources and Extraction Methods
Ligupurpuroside D is predominantly isolated from the leaves of Ligustrum robustum, a plant traditionally used in Chinese herbal medicine for treating metabolic disorders . Extraction typically involves ethanol-water mixtures followed by chromatographic purification using reverse-phase C18 columns. Yields are generally low (0.002–0.005% dry weight), reflecting its secondary metabolite status .
Biosynthetic Precursors
The compound originates from the shikimate pathway, where phenylalanine undergoes deamination to form cinnamic acid. Subsequent hydroxylation and esterification with UDP-glucose yield the glycosidic backbone. Final steps involve regioselective esterification with caffeic acid, a process mediated by acyltransferases .
Pharmacological Activities and Mechanisms
Antioxidant and Anti-Inflammatory Effects
Ligupurpuroside D scavenges reactive oxygen species (ROS) via electron transfer from its phenolic hydroxyl groups. In ABTS radical assays, analogs like Ligupurpuroside B exhibit IC values of 2.68–4.86 μM, surpassing ascorbic acid (IC: 10.06 μM) . The caffeoyl moiety enhances radical stabilization, suggesting similar potency for Ligupurpuroside D .
Enzyme Inhibition and Metabolic Regulation
Structural analogs demonstrate inhibitory activity against fatty acid synthase (FAS), a key enzyme in lipid biosynthesis. For instance, (Z)-osmanthuside B6, a related glycoside, shows an IC of 4.55 μM, comparable to the drug orlistat . Molecular docking studies suggest that Ligupurpuroside D may bind to FAS’s β-ketoacyl reductase domain, disrupting NADPH binding .
Table 2: Bioactivity Profile of Ligupurpuroside D and Analogs
| Bioassay | Compound Tested | Activity (IC) | Reference |
|---|---|---|---|
| ABTS Radical Scavenging | Ligupurpuroside B | 2.68–4.86 μM | |
| FAS Inhibition | (Z)-Osmanthuside B6 | 4.55 μM | |
| Trypsin Inhibition | Ligupurpuroside B |
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
Phenylethanoid glycosides exhibit poor oral bioavailability (<10%) due to extensive phase II metabolism in the liver and intestinal mucosa. Glucuronidation and sulfation of the phenolic groups generate water-soluble conjugates excreted renally .
Research Gaps and Future Directions
Despite promising bioactivities, Ligupurpuroside D remains understudied compared to its analogs. Key priorities include:
-
Synthetic Optimization: Developing scalable synthesis routes to address supply limitations.
-
Target Identification: Elucidating interactions with inflammatory mediators like NF-κB and COX-2.
-
Clinical Translation: Validating efficacy in obesity and diabetes models using in vivo assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume